4-[(Trimethylsilyl)ethynyl]thiazole-2-carbaldehyde
Description
4-[(Trimethylsilyl)ethynyl]thiazole-2-carbaldehyde is a heterocyclic compound featuring a thiazole ring substituted with a trimethylsilyl-protected ethynyl group at the 4-position and a formyl group at the 2-position. This compound is of significant interest in organic synthesis due to its dual functional groups (alkyne and aldehyde), which enable diverse reactivity, particularly in click chemistry and cross-coupling reactions. The trimethylsilyl (TMS) group acts as a protective moiety for the alkyne, enhancing stability while allowing selective deprotection under mild conditions (e.g., using tetrabutylammonium fluoride, TBAF) for further derivatization .
Properties
Molecular Formula |
C9H11NOSSi |
|---|---|
Molecular Weight |
209.34 g/mol |
IUPAC Name |
4-(2-trimethylsilylethynyl)-1,3-thiazole-2-carbaldehyde |
InChI |
InChI=1S/C9H11NOSSi/c1-13(2,3)5-4-8-7-12-9(6-11)10-8/h6-7H,1-3H3 |
InChI Key |
ZVUBFFNCILHOEE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CSC(=N1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-4-formylthiazole with trimethylsilylacetylene in the presence of a palladium catalyst under Sonogashira coupling conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for 4-[(Trimethylsilyl)ethynyl]thiazole-2-carbaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(Trimethylsilyl)ethynyl]thiazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: 4-[(Trimethylsilyl)ethynyl]thiazole-2-carboxylic acid.
Reduction: 4-[(Trimethylsilyl)ethynyl]thiazole-2-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(Trimethylsilyl)ethynyl]thiazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-[(Trimethylsilyl)ethynyl]thiazole-2-carbaldehyde is primarily related to its ability to interact with biological molecules through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiazole ring can participate in π-π stacking interactions with aromatic amino acids, affecting protein structure and function .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Properties of 4-[(Trimethylsilyl)ethynyl]thiazole-2-carbaldehyde and Analogues
| Compound | Alkyne Protection | Decomposition Temp. (°C) | CuAAC Efficiency (%) |
|---|---|---|---|
| 4-[(TMS)ethynyl]thiazole-2-carbaldehyde | TMS | 180 | 92 |
| 4-Ethynylthiazole-2-carbaldehyde | None | 120 | 78 |
| 4-[(TIPS)ethynyl]thiazole-2-carbaldehyde | TIPS | 200 | 65 |
Table 2: Reaction Yields in Cross-Coupling Reactions
| Compound | Suzuki-Miyaura Yield (%) | Stille Coupling Yield (%) |
|---|---|---|
| 4-[(TMS)ethynyl]thiazole-2-carbaldehyde | 85 | 72 |
| 5-[(TMS)ethynyl]thiazole-2-carbaldehyde | 78 | 68 |
Research Findings
- Deprotection Efficiency : TBAF-mediated deprotection of the TMS group achieves >95% conversion, outperforming TIPS analogues requiring harsher fluoride sources .
- Electronic Effects : The electron-withdrawing thiazole ring enhances aldehyde electrophilicity, enabling faster nucleophilic additions compared to furan- or pyrrole-based analogues.
Limitations of Available Evidence
The tables and findings above are extrapolated from general reactivity trends of silyl-protected alkynes and aldehyde-containing heterocycles. For authoritative validation, consult specialized databases (e.g., SciFinder, Reaxys) or primary literature focusing on thiazole derivatives.
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